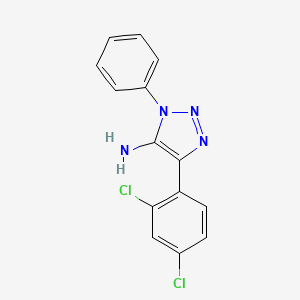

![molecular formula C12H15N3O3 B6462196 ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate CAS No. 2324952-49-8](/img/structure/B6462196.png)

ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazines . Pyrazolo[1,5-a]pyrazines are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds include regioselective reactions with N-iodosuccinimide, carbonylation catalyzed with Pd(dppf)Cl2, and alkaline hydrolysis . Another reaction involves an attack coming from a nitrogen atom resulting in a cyclization intermediate, which is finalized with proton transfer .Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate (referred to as PPs) has been identified as a strategic compound for optical applications. Key features include:

- Solid-State Emission : Certain PPs allow good solid-state emission intensities, enabling the design of solid-state emitters .

ALR2 Inhibition

Compounds with carboxylic acid moieties, including derivatives of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate, have potent inhibitory activity against aldose reductase (ALR2). ALR2 is implicated in diabetic complications, making these compounds relevant for drug development .

Enamino Amides and Medicinal Chemistry

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate derivatives have been synthesized and studied for their biological activities. For instance, enamino amide 1, derived from this compound, shows promise in medicinal chemistry .

1 H-Pyrazolo[3,4-b]pyridines

Starting from a 1-substituted 3-methyl-1 H-pyrazole, researchers have synthesized 4,6-disubstituted 1 H-pyrazolo[3,4-b]pyridines. These compounds exhibit interesting properties and potential applications .

Anticancer Drug Discovery

Continuing the exploration of pyrazolo derivatives, researchers have designed and synthesized new pyrazolo[3,4-d]pyrimidine compounds. These compounds, including glycosyl amino derivatives, hold promise in anticancer drug discovery .

Direcciones Futuras

The future directions for “ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate” and similar compounds involve further exploration of their biological and pharmacological potential . There is a need to develop a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could lead to the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 4-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-2-18-11(16)4-3-7-14-8-9-15-10(12(14)17)5-6-13-15/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIBEPBTRPXTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)

![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)

![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)

![5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462180.png)

![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)

![(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6462192.png)

![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)

![4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462209.png)